3-ethyl-1-methyl-4H-pyridine
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Overview
Description
3-ethyl-1-methyl-4H-pyridine is a derivative of the 1,4-dihydropyridine class of compounds. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. The 1,4-dihydropyridine scaffold is a versatile structure that has been extensively studied for its biological activities and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-ethyl-1-methyl-4H-pyridine can be synthesized using a one-pot four-component reaction. This involves the condensation of an aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs similar multi-component reactions, with optimizations for scale-up. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-1-methyl-4H-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
3-ethyl-1-methyl-4H-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
3-ethyl-1-methyl-4H-pyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure . The compound’s structure allows it to interact effectively with these channels, making it a potent calcium channel blocker .
Comparison with Similar Compounds
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in the treatment of hypertension.
Isradipine: Used for its potent vasodilatory properties.
Uniqueness: 3-ethyl-1-methyl-4H-pyridine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
126159-43-1 |
---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
IUPAC Name |
3-ethyl-1-methyl-4H-pyridine |
InChI |
InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
HSWOLWFFOGBKCA-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C=CC1)C |
Synonyms |
Pyridine, 3-ethyl-1,4-dihydro-1-methyl- (9CI) |
Origin of Product |
United States |
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